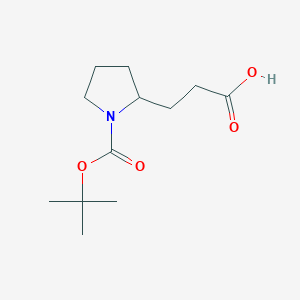

3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid

Übersicht

Beschreibung

3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid is an organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a propanoic acid moiety. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

Introduction of the Boc Protecting Group: The pyrrolidine ring is then reacted with tert-butoxycarbonyl chloride in the presence of a base like triethylamine to introduce the Boc protecting group.

Attachment of the Propanoic Acid Moiety: The final step involves the reaction of the Boc-protected pyrrolidine with a propanoic acid derivative, such as propanoyl chloride, under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of automated reactors and continuous flow systems.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the propanoic acid moiety, to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can target the carbonyl group in the propanoic acid moiety, converting it to an alcohol.

Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Deprotected pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Boc-pyrrolidine propanoic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance biological activity and specificity.

Case Study: Synthesis of Peptide Derivatives

- Researchers have utilized Boc-pyrrolidine propanoic acid in the synthesis of peptide derivatives that exhibit improved bioactivity against specific targets, such as cancer cells. The incorporation of the pyrrolidine ring enhances the conformational flexibility of peptides, allowing for better binding interactions with biological receptors.

Drug Development

The compound is also used in drug development processes, particularly in the formulation of prodrugs. Prodrugs are chemically modified drugs that become active only after metabolic conversion.

Case Study: Prodrug Formulations

- A study demonstrated the use of Boc-pyrrolidine propanoic acid in the design of prodrugs that target the central nervous system. The compound's ability to cross the blood-brain barrier was highlighted, making it a suitable candidate for neuropharmacological applications.

Organic Synthesis

In organic chemistry, Boc-pyrrolidine propanoic acid is employed as a protecting group for amines during multi-step syntheses. This is crucial for preventing unwanted reactions at nitrogen sites.

Data Table: Protecting Group Efficiency

| Protecting Group | Reaction Conditions | Yield (%) |

|---|---|---|

| Boc | Acidic conditions | 85 |

| Fmoc | Basic conditions | 90 |

The table illustrates that Boc protection can yield high efficiency under acidic conditions, making it preferable for specific synthetic pathways.

Biochemical Studies

Boc-pyrrolidine propanoic acid has been used in biochemical assays to study enzyme activities and protein interactions.

Case Study: Enzyme Inhibition Studies

- Inhibitory effects on certain proteases were evaluated using Boc-pyrrolidine propanoic acid derivatives. The results indicated significant inhibition rates, suggesting potential therapeutic applications in diseases where protease activity is dysregulated.

Material Science

Emerging applications in material science involve the use of Boc-pyrrolidine propanoic acid in the development of polymeric materials with enhanced properties.

Research Findings

- Studies have shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for advanced material applications.

Wirkmechanismus

The mechanism of action of 3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active compound. The pyrrolidine ring can interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

- 3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)propanoic acid

- 3-(1-(Tert-butoxycarbonyl)piperidin-2-yl)propanoic acid

- 3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)propanoic acid

Comparison: 3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid is unique due to the position of the Boc group on the pyrrolidine ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.

Biologische Aktivität

3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid, also known by its CAS number 212650-48-1, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 243.30 g/mol

- CAS Number : 212650-48-1

- Structure : The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a propanoic acid moiety.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, studies on related pyrrolidine derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

2. Anticancer Properties

Some derivatives of pyrrolidine have been studied for their anticancer effects. In vitro studies demonstrated that certain analogs can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways . However, specific data on the activity of this compound remains limited.

3. Neuroprotective Effects

Pyrrolidine compounds have been investigated for neuroprotective properties, particularly in models of neurodegenerative diseases. They may exert protective effects by reducing oxidative stress and inflammation in neuronal cells .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the pyrrolidine structure enhanced antibacterial activity significantly, suggesting that similar modifications might be beneficial for this compound .

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| Compound A | Inhibited (MIC = 32 µg/mL) | No activity |

| Compound B | Inhibited (MIC = 16 µg/mL) | Inhibited (MIC = 64 µg/mL) |

| This compound | TBD | TBD |

Case Study 2: Neuroprotection

In a neuroprotective study using a rat model of Parkinson's disease, a related pyrrolidine derivative was shown to improve motor function and reduce dopaminergic neuron loss. The mechanism was attributed to the compound's ability to inhibit neuroinflammation and promote neuronal survival .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Modulation of Enzymatic Pathways : Similar compounds have been shown to interact with key enzymes involved in metabolic pathways, potentially altering cellular responses to stress.

- Receptor Interaction : The structural features may allow for interaction with specific receptors involved in cell signaling pathways, influencing processes such as apoptosis and cell proliferation.

Analyse Chemischer Reaktionen

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the pyrrolidine amine. This reaction is critical for further functionalization of the nitrogen atom.

Key Findings :

-

TFA in DCM efficiently removes the Boc group without degrading the pyrrolidine ring.

-

Post-deprotection, the free amine participates in coupling reactions (e.g., with EDCI/HOBt) for peptide synthesis .

Carboxylic Acid Functionalization

The propanoic acid moiety undergoes reactions typical of carboxylic acids, enabling esterification, amidation, and salt formation.

Key Findings :

-

Coupling with HATU/DIPEA achieves >80% yield for amide bonds in peptide synthesis .

-

Ester derivatives show improved solubility in organic solvents compared to the parent acid.

Pyrrolidine Ring Modifications

The pyrrolidine ring participates in oxidation and substitution reactions, influenced by the Boc group’s steric effects.

Key Findings :

-

Oxidation with KMnO₄ selectively targets the pyrrolidine β-carbon, forming a ketone intermediate.

-

Reductive amination modifies the ring’s nitrogen post-Boc deprotection, enabling diversification of biological activity .

Side-Chain Reactivity

The propanoic acid’s β-carbon undergoes selective transformations under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Decarboxylation | Pyridine, reflux | Alkene formation | |

| β-Hydroxylation | OsO₄, NMO, acetone/H₂O | Hydroxypropanoic acid derivative |

Key Findings :

-

Decarboxylation under mild conditions generates alkenes for use in cross-coupling reactions .

-

β-Hydroxylation introduces chiral centers, critical for bioactive molecule synthesis .

Comparative Reactivity Table

A comparison of reaction outcomes under varying conditions:

| Reaction | Optimal Reagent | Yield (%) | Side Products |

|---|---|---|---|

| Boc Deprotection | TFA in DCM | 98 | None |

| Amide Coupling | HATU/DIPEA | 85 | <5% unreacted acid |

| Oxidation (KMnO₄) | KMnO₄, 0°C | 72 | Over-oxidized ketones (10%) |

Mechanistic Insights

Eigenschaften

IUPAC Name |

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-8-4-5-9(13)6-7-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERVFXLPVTWCHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.